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Compound of Interest

Compound Name: 11-Ketofistularin 3

Cat. No.: B124391 Get Quote

An In-depth Exploration of the Pharmacological Potential of Marine-Derived Bromotyrosine

Alkaloids for Researchers, Scientists, and Drug Development Professionals.

Marine sponges of the order Verongida are a prolific source of structurally diverse and

biologically active bromotyrosine alkaloids. These specialized metabolites, characterized by the

presence of one or more brominated tyrosine residues, have garnered significant attention in

the scientific community for their wide array of pharmacological properties. This technical guide

provides a comprehensive overview of the biological activities of these fascinating natural

products, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential.

Detailed experimental protocols and visual representations of key signaling pathways are

included to facilitate further research and development in this promising area of marine

biotechnology.

Quantitative Bioactivity of Bromotyrosine Alkaloids
The biological efficacy of bromotyrosine alkaloids has been quantified against various targets,

including cancer cell lines, pathogenic microbes, and key enzymes. The following tables

summarize the reported half-maximal inhibitory concentration (IC50), minimum inhibitory

concentration (MIC), and effective dose (ED50) values for a selection of these compounds.

Table 1: Anticancer Activity of Bromotyrosine Alkaloids
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Compound Cancer Cell Line Activity (IC50) Reference

Aerophobin-1 MCF-7 (Breast) 0.8 µM [1]

Purealidin Q MCF-7 (Breast) Not specified [1]

Aplysinopsin analog 3i
UACC-257

(Melanoma)
13.3 nM [2]

Aplysinopsin analog 3i OVCAR-8 (Ovarian) 19.5 nM [2]

Aplysinopsin analog 3f MCF-7 (Breast) 4.4 µM [3]

Aplysinopsin analog 3j MCF-7 (Breast) 5.2 µM [3]

Aplysinopsin analog

4b
PC3 (Prostate) 0.037 µM [1]

Aplysinopsin analog

5a
PC3 (Prostate) 0.056 µM [1]

Aplysinopsin analog

4c
PC3 (Prostate) 0.073 µM [1]

Fistularin-3 Not specified Not specified [3]

11-Ketofistularin-3 Not specified Not specified [3]

Clavatadine C analog

18
A-375 (Melanoma) 0.4 µM [4]

Pseudoceroxime B U87MG (Glioma) Moderate [5]

Pseudoceroxime D U251 (Glioma) Moderate [5]

Table 2: Antimicrobial Activity of Bromotyrosine
Alkaloids

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://www.researchgate.net/publication/7244580_In_vitro_properties_of_antimicrobial_bromotyrosine_alkaloids
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8305101/
https://www.researchgate.net/figure/Bromotyrosine-alkaloids-isolated-from-the-marine-sponge-P-purpurea-The-13-C-NMR_fig4_273784018
https://www.researchgate.net/figure/Bromotyrosine-alkaloids-isolated-from-the-marine-sponge-P-purpurea-The-13-C-NMR_fig4_273784018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Microorganism Activity (MIC) Reference

EXEG1706
Various clinical

isolates
2.5-25 µg/mL [6][7]

Ianthellin Bacteria and Fungi

Major

antibiotic/antifungal

component

[2]

(+)-Aeroplysinin-1

Methicillin-resistant

Staphylococcus

aureus (MRSA)

<32 µg/mL [5]

Pseudoceroxime A MRSA ATCC 43300 5.2-7.1 µM [5]

Pseudoceroxime B MRSA ATCC 43300 5.2-7.1 µM [5]

Pseudocerolide C MRSA ATCC 43300 5.2-7.1 µM [5]

Table 3: Antiviral Activity of Bromotyrosine Alkaloids
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Compound Virus
Activity
(ED50/EC50/%
Inhibition)

Reference

Moloka'iamine
Herpes Simplex Virus

II (HSV-II)

90% inhibition at 10

µg/mL
[3]

Mololipids

Human

Immunodeficiency

Virus 1 (HIV-1)

ED50: 52.2 µM [3]

Fistularin-3 Feline Leukemia Virus ED50: 22 µM [2][3]

Fistularin-3 HIV-1 EC50: 6.9 µM [3]

11-Ketofistularin-3 Feline Leukemia Virus ED50: 42 µM [2][3]

Psammaplysin D
HIV-1 (Haitian RF

strain)

51% inhibition at 0.1

µg/mL
[2]

Aeroplysinin-1 HIV-1
74% inhibition at 20

µM

Purealidin B HIV-1
57% inhibition at 80

µM

3-bromo-5-hydroxy-O-

methyltyrosine
HIV-1

47% inhibition at 80

µM

Table 4: Enzyme Inhibitory Activity of Bromotyrosine
Alkaloids
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Compound Enzyme Activity (IC50) Reference

Purealidin Q Acetylcholinesterase 1.2 µM [1]

Aplysamine 2 Acetylcholinesterase 1.3 µM [1]

Homoaerothionin Acetylcholinesterase 4.5 µM [1]

Fistularin 1 Acetylcholinesterase 47.5 µM [1]

Isoanomoian A Acetylcholinesterase 70 µM [1]

Aplyzanzine A Acetylcholinesterase 104 µM [1]

Psammaplin A
Histone Deacetylase 1

(HDAC1)
45 nM

Psammaplin A
DNA

Methyltransferases
18.6 nM

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of

bromotyrosine alkaloid bioactivity.

Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and

allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in culture

medium. Replace the existing medium with the medium containing the test compounds and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline

(PBS). Dilute the MTT stock solution 1:1000 in fresh culture medium to a final concentration
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of 5 µg/mL. Remove the compound-containing medium from the wells and add 110 µL of the

MTT solution to each well.

Incubation: Incubate the plate for 2-6 hours at 37°C. During this time, viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization of Formazan: Carefully remove the MTT solution without disturbing the

formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or

acidified isopropanol, to each well. Gently shake the plate to dissolve the crystals.

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength

of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The

IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be

determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the bromotyrosine

alkaloids in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a

0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to

achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial

suspension. Include a growth control well (medium and inoculum without the compound) and

a sterility control well (medium only).
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Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria)

for 18-24 hours.

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of the antimicrobial agent that completely inhibits visible growth of the

microorganism.

Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a colorimetric assay used to measure the activity of acetylcholinesterase

(AChE) and to screen for its inhibitors.

Protocol:

Reagent Preparation:

Phosphate buffer (pH 8.0).

Acetylthiocholine iodide (ATCI) as the substrate.

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Acetylcholinesterase (AChE) enzyme solution.

Test compounds (bromotyrosine alkaloids) dissolved in a suitable solvent.

Assay Procedure:

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to

each well.

Add the AChE enzyme solution to initiate the reaction, except in the blank wells where

buffer is added instead.

Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature

(e.g., 37°C).

Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
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Measurement:

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a

yellow-colored 5-thio-2-nitrobenzoate anion.

Measure the increase in absorbance at 412 nm over time using a microplate reader.

Data Analysis:

Calculate the rate of reaction for each concentration of the test compound.

Determine the percentage of inhibition of AChE activity compared to a control without the

inhibitor.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme

activity, can be calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action
Bromotyrosine alkaloids exert their biological effects through various mechanisms, including

the modulation of key signaling pathways involved in cell proliferation, survival, and

inflammation.

HDAC Inhibition and Wnt Signaling by Psammaplin A
Psammaplin A is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By

inhibiting HDACs, psammaplin A leads to the accumulation of acetylated histones, resulting in a

more open chromatin structure and altered gene transcription. This activity has been shown to

activate the Wnt signaling pathway, a critical pathway in embryonic development and tissue

homeostasis that is often dysregulated in cancer.
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Psammaplin A-mediated HDAC inhibition and Wnt pathway activation.

Induction of Apoptosis via the Intrinsic Pathway
Several bromotyrosine alkaloids and their synthetic analogs have been demonstrated to induce

apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the

intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on

the mitochondria. This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic

members like Bax translocate to the mitochondria, leading to the release of cytochrome c.

Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator

caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3,

leading to the execution of apoptosis. Some aplysinopsin analogs have been shown to

suppress the anti-apoptotic protein Bcl-2, thereby promoting this cascade.[1][7]
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Induction of apoptosis by bromotyrosine alkaloids via the intrinsic pathway.
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PPARγ Activation by Psammaplins
Psammaplin A and its analogs have also been identified as activators of the Peroxisome

Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key

role in adipogenesis, lipid metabolism, and inflammation. Its activation can lead to various

cellular responses, including anti-inflammatory effects and the regulation of cell growth and

differentiation. The activation of PPARγ by psammaplins suggests a potential therapeutic

application for these compounds in metabolic diseases and inflammatory conditions, in addition

to their established anticancer properties.

Psammaplin A PPARγActivation

PPARγ-RXR Heterodimer
RXR

PPRE (DNA)Binding Target Gene Transcription Biological Effects
(e.g., Anti-inflammatory)

Click to download full resolution via product page

Activation of the PPARγ signaling pathway by Psammaplin A.

Conclusion and Future Directions
Bromotyrosine alkaloids from marine sponges represent a rich and diverse source of bioactive

compounds with significant therapeutic potential. Their demonstrated activities against cancer

cells, pathogenic microbes, and key enzymes highlight their promise as lead structures for the

development of new drugs. The elucidation of their mechanisms of action, including the

modulation of critical signaling pathways such as Wnt, apoptosis, and PPARγ, provides a solid

foundation for targeted drug design and optimization.

Future research should focus on several key areas:

Expansion of Chemical Diversity: Continued exploration of marine sponges is likely to yield

novel bromotyrosine alkaloids with unique structural features and enhanced biological

activities.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the core

bromotyrosine scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic

properties.

In Vivo Efficacy and Safety: Promising compounds identified through in vitro screening must

be rigorously evaluated in preclinical animal models to assess their efficacy and safety

profiles.

Target Identification and Validation: Further investigation into the molecular targets and

signaling pathways modulated by these alkaloids will provide a deeper understanding of their

mechanisms of action and may reveal novel therapeutic targets.

The in-depth technical information provided in this guide serves as a valuable resource for

researchers dedicated to harnessing the therapeutic potential of these remarkable marine

natural products. The continued investigation of bromotyrosine alkaloids holds great promise

for the discovery of next-generation therapies for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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